

BAY-850: A Potent Inducer of ATAD2 Dimerization for Cancer Research

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Compound of Interest

Compound Name: **BAY-850**

Cat. No.: **B1191589**

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A comprehensive analysis of **BAY-850**, an isoform-selective chemical probe, confirms its unique mechanism of action in inducing the dimerization of the ATAD2 bromodomain, offering a valuable tool for studying its role in cancer biology and drug development.

ATPase family AAA domain-containing protein 2 (ATAD2) is an epigenetic regulator frequently overexpressed in various cancers, making it a compelling target for therapeutic intervention.[\[1\]](#) [\[2\]](#)[\[3\]](#) The small molecule inhibitor, **BAY-850**, has emerged as a potent and selective chemical probe to investigate ATAD2's function.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#) A key feature of **BAY-850**'s mode of action is its ability to induce the dimerization of the ATAD2 bromodomain, which prevents its interaction with acetylated histones and chromatin.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#) This guide provides a comparative overview of experimental data confirming **BAY-850**-induced ATAD2 dimerization, alongside detailed experimental methodologies.

Comparative Analysis of BAY-850 and Control Compound

To validate the specific dimerization effect of **BAY-850**, it is often compared with its inactive stereoisomer, BAY-460, which serves as a negative control.[\[1\]](#)[\[5\]](#)[\[6\]](#) The following tables summarize the quantitative data from various biophysical and biochemical assays that demonstrate the potent and specific action of **BAY-850**.

Biochemical and Biophysical Potency

Compound	Assay	Target	IC50 (nM)	KD (nM)
BAY-850	TR-FRET (mono-acetylated H4 peptide)	ATAD2 BD	166[1][7][8]	-
BAY-850	TR-FRET (tetra-acetylated H4 peptide)	ATAD2 BD	22[1][7]	-
BAY-850	Microscale Thermophoresis (MST)	ATAD2 BD	-	85[1]
BAY-460	TR-FRET	ATAD2 BD	>16,000[5]	-

Cellular Activity

Compound	Assay	Cell Line	Concentration	Effect
BAY-850	Fluorescence Recovery After Photobleaching (FRAP)	MCF7	1 μM	Decreased t1/2 of GFP-ATAD2 recovery, indicating displacement from chromatin[1][6]
BAY-460	Fluorescence Recovery After Photobleaching (FRAP)	MCF7	1 μM	No significant effect on t1/2 of GFP-ATAD2 recovery[1][6]

Experimental Confirmation of Dimerization

The dimerization of the ATAD2 bromodomain upon **BAY-850** binding has been directly observed through several key experiments.

Native Mass Spectrometry

Native mass spectrometry (MS) allows for the study of proteins and their complexes in their non-denatured state. In the presence of **BAY-850**, the mass spectrum of the ATAD2 bromodomain showed a clear shift towards a dimeric species bound to a single **BAY-850** molecule.[2] In contrast, incubation with the inactive control, BAY-460, did not show any evidence of dimerization or binding.[2]

Size Exclusion Chromatography (SEC)

Size exclusion chromatography separates molecules based on their size. When the ATAD2 bromodomain was incubated with **BAY-850**, the elution profile showed a shift towards a higher molecular weight species, consistent with the formation of a dimer.[2] This effect was not observed with the control compound.

Experimental Protocols

The following are generalized protocols for the key experiments used to confirm **BAY-850**-induced ATAD2 dimerization, based on published literature.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is used to measure the binding affinity of inhibitors to the ATAD2 bromodomain by assessing the displacement of a fluorescently labeled histone peptide.

- Reagents: ATAD2 bromodomain protein, biotinylated histone H4 peptide (mono- or tetra-acetylated), Europium-labeled streptavidin (donor fluorophore), and APC-labeled anti-His antibody (acceptor fluorophore).
- Procedure:
 - Incubate the ATAD2 bromodomain with varying concentrations of the test compound (e.g., **BAY-850**).
 - Add the biotinylated histone peptide, Europium-labeled streptavidin, and APC-labeled anti-His antibody.
 - After incubation, measure the TR-FRET signal.

- Principle: In the absence of an inhibitor, the binding of the histone peptide to the ATAD2 bromodomain brings the donor and acceptor fluorophores into proximity, resulting in a high FRET signal. An effective inhibitor will displace the peptide, leading to a decrease in the FRET signal.

Microscale Thermophoresis (MST)

MST measures the directed movement of molecules in a temperature gradient, which is dependent on their size, charge, and hydration shell. This technique can be used to quantify binding affinities.

- Reagents: Fluorescently labeled ATAD2 bromodomain protein and the test compound.
- Procedure:
 - Mix a constant concentration of the labeled ATAD2 protein with a serial dilution of the test compound.
 - Load the samples into capillaries and measure the thermophoretic movement using an MST instrument.
- Principle: The binding of a ligand to the protein alters its thermophoretic properties, leading to a change in the measured signal. The binding affinity (KD) can be determined by plotting the change in thermophoresis against the ligand concentration.

Native Mass Spectrometry

This technique is used to observe the mass of intact protein complexes.

- Sample Preparation: Incubate the purified ATAD2 bromodomain with the test compound (e.g., **BAY-850** or BAY-460) in a volatile buffer system (e.g., ammonium acetate).
- Analysis: Introduce the sample into the mass spectrometer using a nano-electrospray ionization source under non-denaturing conditions.
- Data Interpretation: The resulting mass spectrum will show peaks corresponding to the different species in the solution (monomer, dimer, ligand-bound complexes). The relative intensities of these peaks can be used to quantify the extent of dimerization.

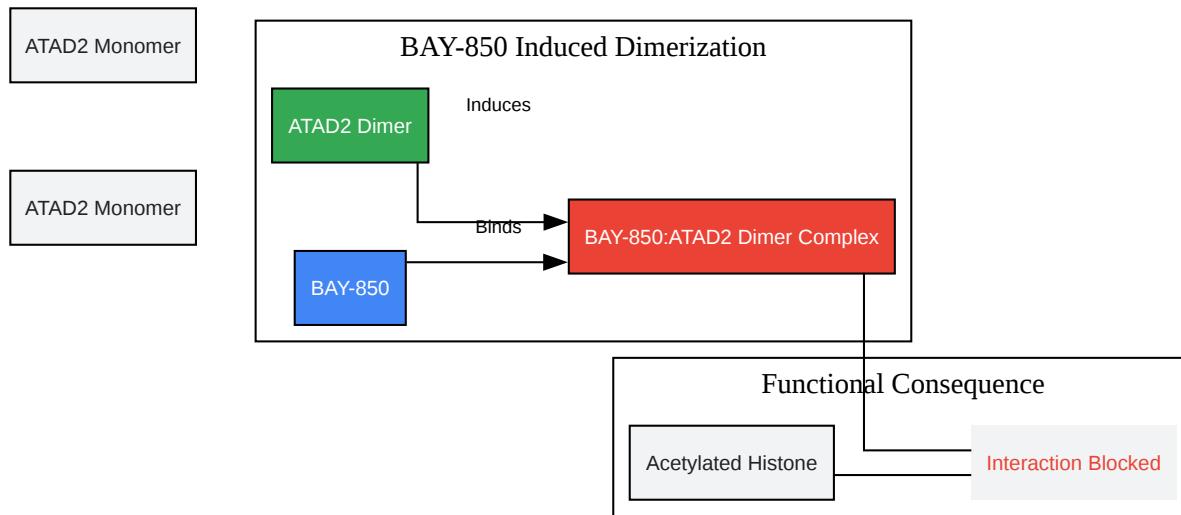
Size Exclusion Chromatography (SEC)

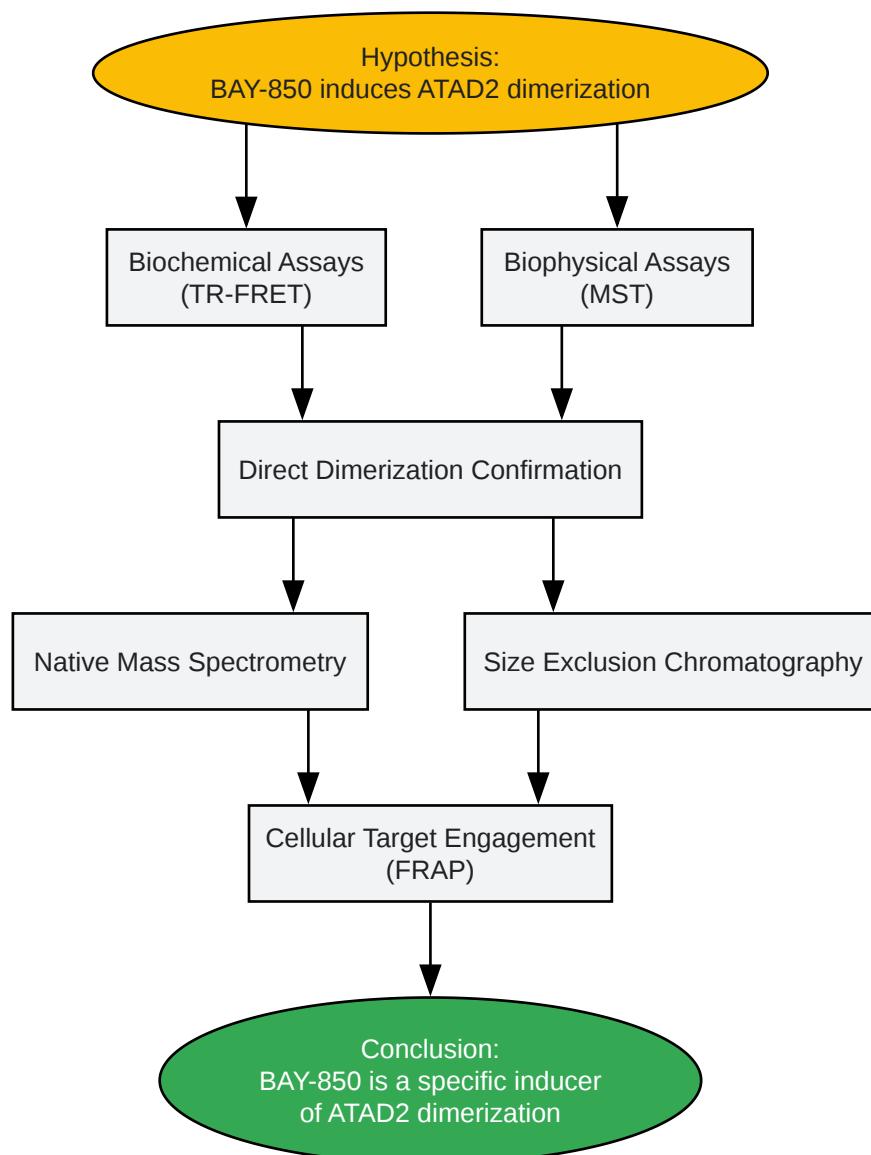
SEC is used to separate proteins based on their hydrodynamic radius.

- Column: Use a size exclusion column with a resin appropriate for the molecular weight range of the ATAD2 bromodomain monomer and dimer.
- Sample: Incubate the purified ATAD2 bromodomain with and without the test compound.
- Elution: Inject the sample onto the column and monitor the elution profile using UV absorbance at 280 nm.
- Analysis: A shift in the elution volume to an earlier time point indicates an increase in the molecular size, consistent with dimerization.

Visualizing the Mechanism and Workflow

The following diagrams illustrate the proposed mechanism of **BAY-850** action and a typical experimental workflow for its characterization.





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